molecular formula C11H9FN2O B2766542 5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine CAS No. 2200853-87-6

5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine

Cat. No.: B2766542
CAS No.: 2200853-87-6
M. Wt: 204.204
InChI Key: LAMAXNUASLIDCS-UHFFFAOYSA-N
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Description

5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine is a fluorinated pyridine derivative featuring a pyridin-4-ylmethoxy substituent at the 2-position and a fluorine atom at the 5-position. This compound’s structure combines the electronic effects of fluorine (electron-withdrawing) and the pyridinylmethoxy group (electron-donating via the ether oxygen), making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

5-fluoro-2-(pyridin-4-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-10-1-2-11(14-7-10)15-8-9-3-5-13-6-4-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMAXNUASLIDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)OCC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine typically involves the reaction of 5-fluoro-2-hydroxypyridine with 4-pyridylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmacological Applications

1.1. Negative Allosteric Modulation
One of the prominent applications of 5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine is its role as a negative allosteric modulator (NAM) for metabotropic glutamate receptor 2 (mGluR2). Research has shown that compounds like 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide exhibit significant potential in PET imaging studies, allowing for the visualization of brain regions involved in neurological disorders . This application is particularly relevant in understanding the etiology of conditions such as schizophrenia and anxiety disorders.

1.2. Anti-inflammatory Activity
Studies have indicated that derivatives of this compound may possess anti-inflammatory properties. For instance, related pyridine derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) with promising IC50 values, suggesting potential therapeutic benefits in treating inflammatory diseases . The structure–activity relationship (SAR) analyses indicate that modifications to the pyridine ring can enhance anti-inflammatory effects .

Synthesis and Structural Variations

The synthesis of 5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine is often achieved through various methodologies that allow for structural modifications to optimize its pharmacological properties. For example, the introduction of different substituents on the pyridine ring can lead to variations that enhance receptor binding affinity or selectivity .

Case Studies and Research Findings

Study Focus Findings
Study on mGluR2 NAMs PET ImagingDemonstrated superior brain heterogeneity and potential for studying neurological disorders.
Anti-inflammatory SAR study COX-2 InhibitionIdentified key structural features that enhance anti-inflammatory activity.
Synthesis and characterization Derivative DevelopmentHighlighted the importance of structural modifications for improved efficacy.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

  • 5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine vs. 2-Fluoro-5-(4-fluorophenyl)pyridine (): The latter features dual fluorine atoms at the 2- and 4-positions of the pyridine and phenyl rings, respectively.
  • Comparison with 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine ():
    This analog has a hydroxypyridine core with a fluoromethoxyphenyl substituent. The hydroxyl group enhances hydrogen-bonding capacity, whereas the methoxy group in the target compound may improve lipophilicity .

Pharmacologically Relevant Analogs

  • A-84,543 and A-85,380 (): These pyridyl ethers exhibit high α4β2-nicotinic acetylcholine receptor (nAChR) binding affinity.

Physicochemical Properties

Molecular Weight and Melting Points

Compound Molecular Weight (g/mol) Melting Point (°C)
5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine* ~220 (estimated) Not reported
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine () 466–545 268–287
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine () 219.22 >155 (dec.)

*Estimated based on structural analogs.

Solubility and Lipophilicity

  • The pyridin-4-ylmethoxy group may enhance solubility in polar solvents due to its ether oxygen, contrasting with ’s 4-{[3-chloro-4-fluoro-phenylimino]-methyl}-6-methoxy-pyridin-3-ol, which incorporates a hydrophobic chlorophenyl group .

Pharmacological and Functional Potential

  • However, fluorine’s position and the absence of a vinylpyridine moiety (as in [11C]Me-PVC) may alter binding kinetics .
  • Antimicrobial Applications : Fluorinated pyridines in and show activity against pathogens, suggesting the target compound could be explored for similar uses .

Key Differentiators and Limitations

  • Advantages : The pyridin-4-ylmethoxy group offers a unique combination of hydrogen-bonding capacity and steric bulk, differentiating it from simpler fluorophenyl analogs.
  • Limitations : Lack of direct experimental data (e.g., binding affinities, solubility profiles) necessitates further characterization.

Biological Activity

5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of the Compound

5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine is characterized by the presence of a fluorine atom and a methoxy group attached to a pyridine ring. The fluorine substitution is known to enhance metabolic stability and biological activity, making such compounds valuable in drug design and development.

The biological activity of 5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine can be attributed to its interaction with various biological targets. The fluorine atom can increase binding affinity to specific receptors or enzymes, which may lead to improved therapeutic outcomes. This compound has been investigated for its potential effects on central nervous system disorders, cancer, and anti-inflammatory activities .

1. Anti-inflammatory Activity

Research indicates that derivatives of pyridine compounds, including 5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine, exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds effectively inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

CompoundCOX Inhibition IC50 (µmol)Reference
5-Fluoro-2-(methoxy)pyridine0.04 ± 0.01
Celecoxib (standard)0.04 ± 0.01

In vivo studies have demonstrated that these compounds can reduce inflammation in models such as carrageenan-induced paw edema .

2. Anticancer Activity

The anticancer potential of 5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine has also been explored. Compounds with similar structures have shown promising results against various cancer cell lines, indicating their ability to inhibit cell proliferation.

Cell LineIC50 (µM)Reference
MCF7 (breast cancer)3.79
NCI-H460 (lung cancer)12.50

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression, potentially through mechanisms such as apoptosis induction and cell cycle arrest .

3. Antimicrobial Activity

Preliminary studies have indicated that 5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine may possess antimicrobial properties against various bacterial strains. The presence of electron-donating groups has been associated with increased antibacterial activity .

Case Studies

Several case studies highlight the therapeutic applications of pyridine derivatives:

  • Case Study: COX Inhibition
    A study evaluated several pyridine-based compounds for their COX inhibitory effects, revealing that some derivatives exhibited selectivity towards COX-2 over COX-1, which is beneficial for reducing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Case Study: Cancer Cell Line Testing
    In vitro testing against multiple cancer cell lines demonstrated that certain analogs of 5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine showed significant cytotoxicity, suggesting a potential role in cancer therapy .

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